N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide
Description
Properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10-6-5-9-12-13(10)16-15(20-12)18-17-14(19)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUHPGXYFLQGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Reflux Method
In this approach, methyl benzoate reacts with excess hydrazine hydrate under reflux conditions. The reaction mechanism involves nucleophilic acyl substitution, where hydrazine displaces the methoxy group of methyl benzoate. A typical protocol involves:
- Reactants : Methyl benzoate (1.35 mL, 0.01 mol) and hydrazine hydrate (0.58 mL, 0.012 mol).
- Conditions : Reflux in ethanol for 2–5 hours at 80–100°C.
- Yield : 70–75% after recrystallization from ethanol.
Key Limitation : Prolonged reaction times and moderate yields due to thermal decomposition side reactions.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by enabling rapid, uniform heating. Parameters include:
Advantages :
Synthesis of 4-Methylbenzo[d]thiazol-2-amine
The benzo[d]thiazole subunit is synthesized via cyclization of 4-methyl-2-aminobenzenethiol. Two pathways are prevalent:
Cyclocondensation with Carbonyl Sources
Reacting 4-methyl-2-aminobenzenethiol with formic acid or triphosgene induces cyclization to form the thiazole ring.
Hantzsch Thiazole Synthesis
This method employs α-haloketones and thiourea derivatives:
- Step 1 : 4-Methylacetophenone reacts with bromine to form α-bromo-4-methylacetophenone.
- Step 2 : Condensation with thiourea in ethanol under reflux yields the thiazole core.
Coupling Benzohydrazide with 4-Methylbenzo[d]thiazol-2-amine
The final step involves forming a hydrazone linkage between benzohydrazide and the thiazole amine. Two strategies are employed:
Direct Condensation
Coupling Reagent-Mediated Synthesis
Using carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhances coupling efficiency:
- Reactants : Benzohydrazide (1.0 eq), 4-methylbenzo[d]thiazol-2-amine (1.1 eq), EDC (1.5 eq).
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
- Conditions : Room temperature, 6–8 hours.
- Yield : 75–80%.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Reflux | Microwave Synthesis | Coupling Reagent Method |
|---|---|---|---|
| Reaction Time | 12–24 hours | 2–8 minutes | 6–8 hours |
| Yield | 50–60% | 90–93% | 75–80% |
| Purity | Moderate | High | High |
| Scalability | Limited | High | Moderate |
| Environmental Impact | High solvent use | Low waste | Moderate solvent use |
Key Findings :
- Microwave synthesis drastically reduces reaction times and improves yields for benzohydrazide.
- Coupling reagents like EDC mitigate side reactions, enhancing final product purity.
Optimization Strategies and Recent Advances
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques enable solvent-free coupling, reducing environmental footprint:
- Conditions : Grinding benzohydrazide and thiazole amine with silica gel.
- Yield : 70–75% in 30 minutes.
Chemical Reactions Analysis
Hydrazone Formation via Condensation Reactions
The hydrazide group readily undergoes condensation with aldehydes or ketones to form hydrazones. This reaction is catalyzed by acidic or basic conditions and is widely utilized to diversify the compound’s structure for biological screening.
Example :
Cyclization to Heterocyclic Systems
The hydrazide moiety participates in cyclization reactions to form nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles or 1,2,4-triazoles, which are pharmacologically relevant.
| Reagent | Product | Conditions |
|---|---|---|
| Phosphorus oxychloride (POCl₃) | 1,3,4-Oxadiazoles | Reflux for 4–6 hours; yields 60–80% . |
| Carbon disulfide (CS₂) | 1,2,4-Triazole-5-thiones | Alkaline medium, 80°C for 3 hours . |
Mechanistic Insight :
Cyclization involves intramolecular nucleophilic attack of the hydrazide nitrogen on a carbonyl carbon, followed by dehydration or sulfur incorporation .
Acylation and Sulfonylation
The free –NH group of the hydrazide undergoes acylation or sulfonylation to form derivatives with modified electronic and steric profiles.
Example Reaction :
Hydrolysis and Degradation
Under acidic or basic conditions, the hydrazide bond hydrolyzes to yield carboxylic acids and hydrazine derivatives.
| Conditions | Products | Notes |
|---|---|---|
| 2M HCl, reflux | 4-Methylbenzo[d]thiazol-2-amine + Benzolic acid | Quantitative hydrolysis observed in 2 hours. |
| NaOH (aq.), 70°C | Sodium salt of benzoic acid + Hydrazine | Side reactions may include thiazole ring opening under prolonged heating. |
Electrophilic Substitution on the Thiazole Ring
The electron-rich thiazole ring undergoes electrophilic substitutions, such as halogenation or nitration, though reactivity is moderated by the methyl group at position 4.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research has indicated its potential use in developing new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to its antimicrobial and anti-inflammatory effects. The compound’s structure allows it to bind to enzyme active sites, thereby blocking their activity and preventing the progression of certain biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Anticancer Research
2.1.1. Benzimidazole-Benzohydrazide Derivatives Compounds such as 5a (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide) and 5b (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(4-nitrobenzylidene)benzohydrazide) exhibit superior cytotoxicity compared to cisplatin. Against human lung adenocarcinoma cells (A549), 5a and 5b showed IC50 values of 0.0316 µM, outperforming cisplatin (IC50: 0.045–0.052 µM) .
2.1.2. Oxo-Benzimidazole Derivatives
Elancheran et al. synthesized oxo-benzimidazole derivatives (e.g., compound 6 ) with IC50 values of 11.2–12.19 µM against prostate cancer (PC-3 and LNCaP). These compounds target androgen receptor inhibition, a mechanism distinct from the hydrazide derivatives’ apoptosis induction .
Table 1: Cytotoxicity of Selected Analogues
Antifungal Activity Comparisons
Benzothiazole-hydrazine analogues, such as R1–R5 synthesized by Alang et al., demonstrated moderate antifungal activity against Candida albicans (MIC: 25–50 µg/mL) and Aspergillus niger (MIC: 50–100 µg/mL).
Mechanistic Divergence
Biological Activity
N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-methylbenzo[d]thiazole-2-carbaldehyde with benzohydrazide under acidic or basic conditions. This method allows for the formation of the hydrazone linkage, which is crucial for the biological activity of the compound. The crystal structure analysis has revealed complex hydrogen-bonding interactions, which play a role in its biological efficacy .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzohydrazide derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| H20 | A549 | 0.46 | EGFR Inhibition |
| H20 | MCF-7 | 0.29 | EGFR Inhibition |
| H20 | HeLa | 0.15 | EGFR Inhibition |
| H20 | HepG2 | 0.21 | EGFR Inhibition |
These findings suggest that this compound may also exhibit similar anticancer properties, potentially functioning as an epidermal growth factor receptor (EGFR) inhibitor .
Neuroprotective Effects
In addition to its anticancer properties, this compound may have neuroprotective effects. Compounds containing thiazole moieties have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease:
| Compound Type | AChE Inhibition IC50 (µM) |
|---|---|
| Coumarin Derivatives | 2.7 |
| Benzothiazole Derivatives | Not specified |
These studies indicate that similar thiazole-containing compounds could provide therapeutic benefits in neurodegenerative disorders by enhancing acetylcholine levels through AChE inhibition .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. SAR studies indicate that:
- Substituents on the benzene ring : Electron-donating groups (like methyl) enhance activity.
- Hydrazone linkage : Essential for maintaining biological activity.
- Thiazole moiety : Contributes significantly to anticancer and neuroprotective properties.
These insights guide further modifications to improve efficacy and selectivity against specific biological targets .
Case Studies
- Antitumor Activity : A study investigating a series of benzothiazole derivatives found that modifications at the 4-position significantly increased cytotoxicity against cancer cell lines, suggesting that this compound could be optimized for enhanced activity .
- Neuroprotection : Research on thiazole-containing compounds demonstrated their potential in preventing cognitive decline by inhibiting AChE, indicating that this compound might also offer protective effects in neurodegenerative models .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves condensation of 4-methylbenzo[d]thiazol-2-amine with benzohydrazide derivatives under reflux in ethanol or DMF. Key steps include:
- Hydrazide Activation : Use of LiCl as a catalyst to facilitate nucleophilic substitution ( ).
- Purification : Recrystallization from methanol/ethanol or column chromatography to isolate high-purity products ( ).
- Optimization : Adjusting temperature (e.g., 60–100°C), solvent polarity, and stoichiometric ratios to minimize side reactions (e.g., over-oxidation) ( ).
- Monitoring : Thin-layer chromatography (TLC) and HPLC are critical for tracking reaction progress ().
- Reference : .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., methyl group at C4 of benzothiazole) ( ).
- IR : Peaks at ~3269 cm⁻¹ (N–H stretch) and ~1710 cm⁻¹ (C=O of hydrazide) validate functional groups ( ).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₅H₁₃N₃OS) ( ).
- X-ray Crystallography : Resolves stereochemical ambiguities, as seen in studies of related benzothiazole-coumarin hybrids ( ).
- Reference : .
Q. What in vitro biological assays are used for preliminary evaluation of its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) ( ).
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values ().
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like dihydropteroate synthase (common in sulfonamide derivatives) ().
- Reference : .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the mechanism of action of this compound?
- Methodological Answer :
- Target Identification : Use databases like PDB to select enzymes (e.g., M. tuberculosis enoyl-ACP reductase for anti-TB activity) ( ).
- Docking Software : AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., hydrogen bonding with active-site residues) ( ).
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories ( ).
- Reference : .
Q. How are contradictory data in biological activity resolved (e.g., variable IC₅₀ across studies)?
- Methodological Answer :
- Standardization : Ensure consistent assay protocols (e.g., cell passage number, serum concentration) ().
- Structural Verification : Reconfirm compound purity via HPLC and NMR to rule out degradation ().
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 4-fluorobenzo[d]thiazol-2-yl derivatives) to identify SAR trends ().
- Reference : .
Q. What strategies address unexpected byproducts during synthesis (e.g., benzothiazole-coumarin hybrids)?
- Methodological Answer :
- Mechanistic Reassessment : Use LC-MS to trace intermediates. For example, a study found that elimination of benzohydrazide—not water—led to coumarin formation ( ).
- Condition Tuning : Lower reaction temperatures (e.g., 50°C) and inert atmospheres (N₂/Ar) suppress side reactions ( ).
- Crystallography : X-ray analysis clarifies unexpected products, as in the case of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one ( ).
- Reference : .
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?
- Methodological Answer :
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid ().
- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS quantification of parent compound ().
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction ().
- Reference : .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
